(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile
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Description
(2E)-2-[(dimethylamino)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile is a useful research compound. Its molecular formula is C7H7F3N2O and its molecular weight is 192.141. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocycles
A key application of (2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-oxobutanenitrile derivatives is in the synthesis of various heterocycles. These derivatives serve as starting materials for creating polyfunctionally substituted heterocycles, which are crucial in the development of compounds with potential biological activities (Khalik, 1997).
Biological Activity
Another significant research area involves the utilization of these compounds in the synthesis of heterocycles possessing biological activities. For instance, reactions with dinitrogen nucleophiles lead to compounds displaying activity against bacteria, fungi, and tumor cells (Černuchová et al., 2005).
Synthesis of Novel Compounds
The derivatives are used in the synthesis of novel compounds, such as 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, through reactions with other organic compounds. These syntheses often involve Knoevenagel condensation and Friedlander reactions (Han et al., 2015).
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanenitrile, a closely related compound, is utilized in the synthesis of a wide range of trifluoromethyl heterocycles, demonstrating the versatility of these types of compounds in creating diverse chemical structures (Honey et al., 2012).
Antimicrobial Activity
Certain derivatives synthesized from 2-cyano-3-oxobutanenitrile show significant antimicrobial activity, demonstrating the potential of these compounds in the development of new antimicrobial agents (Horishny & Matiichuk, 2020).
Synthesis of Carboxamide Derivatives
The compounds are used in creating carboxamide derivatives of benzo[b][1,6]naphthyridines, which have shown potent cytotoxic activities, highlighting their potential in cancer research (Deady et al., 2003).
Properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-12(2)4-5(3-11)6(13)7(8,9)10/h4H,1-2H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIZWLYRTYESAI-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.